Measurable Plasma Exposure: 15-Hydroxy Lubiprostone Enables PK Parameter Calculation Versus Undetectable Parent Drug
15-Hydroxy Lubiprostone (M3) is the only lubiprostone-related species with plasma concentrations exceeding the lower limit of quantitation (LLOQ) following oral administration. Parent lubiprostone remains below the 10 pg/mL quantitation threshold, preventing direct calculation of standard PK parameters [1]. This fundamental detectability difference establishes 15-Hydroxy Lubiprostone as the sole viable surrogate for systemic exposure assessment in regulatory submissions [2].
| Evidence Dimension | Plasma concentration quantifiability post-oral dosing |
|---|---|
| Target Compound Data | Cmax = 75.8 ± 57.6 pg/mL; AUC0-t = 222 ± 68.0 pg·h/mL (fed conditions, 24 mcg lubiprostone dose) |
| Comparator Or Baseline | Lubiprostone (parent drug): <10 pg/mL (below LLOQ, parameters not reliably calculable) |
| Quantified Difference | >7.6-fold higher Cmax; AUC not calculable for parent drug |
| Conditions | Human plasma following single oral 24 mcg lubiprostone dose under fed conditions; LC-MS/MS method with LLOQ = 1 pg/mL |
Why This Matters
Without quantifiable parent drug, 15-Hydroxy Lubiprostone is the only analytically valid surrogate for bioequivalence assessment required by FDA for ANDA submissions.
- [1] Li X, Yu H, Guo W, Cheng M, Song Q, Ding L. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers. Xenobiotica. 2022;52(6):567-574. View Source
- [2] Natco Pharma USA LLC. LUBIPROSTONE Prescribing Information, Section 12.3 Pharmacokinetics. 2023. View Source
